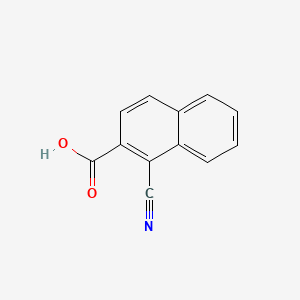

1-Cyanonaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyanonaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H7NO2 and a molecular weight of 197.193 . It is a derivative of carboxylic acid.

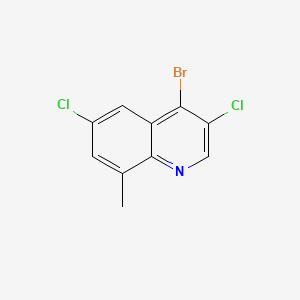

Molecular Structure Analysis

The molecular structure of 1-Cyanonaphthalene-2-carboxylic acid consists of a naphthalene core with a cyano group at the 1-position and a carboxylic acid group at the 2-position .Aplicaciones Científicas De Investigación

Synthesis of 3,4-Disubstituted 2-Aminonaphthalenes and 1,3-Benzoxazine Derivatives : Intramolecular carbopalladation of the cyano group is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This process involves the intramolecular addition of a vinylpalladium species to the triple bond of the cyano group. The annulation of certain hindered propargylic alcohols leads to 1,3-benzoxazine derivatives instead of 2-aminonaphthalenes. The role of trialkylamine bases in forming these heterocyclic compounds has been established. This indicates the flexibility of 1-cyanonaphthalene derivatives in synthesizing various organic compounds (Tian, Pletnev, & Larock, 2003).

Photochemical Generation of Carbanions : A novel method for photochemically generating carbanions involves the photolysis of tetra-n-butylammonium or metal ion/crown ether salts of diphenylacetate, sensitized with 1-cyanonaphthalene. This method is not affected by the presence of oxygen and enables the observation of the carbanion immediately after the laser pulse. This showcases the role of 1-cyanonaphthalene in photoinduced electron-transfer reactions (Yokoi et al., 1998).

Vicarious Nucleophilic Substitution and Bis-Annulation : The carbanion of chloromethyl aryl sulfone reacts with 1-cyanonaphthalene to form bis-annulated products. This reaction is rationalized in terms of negative charge delocalization in the intermediate σ-adducts, demonstrating 1-cyanonaphthalene’s utility in complex organic reactions (Kakosza et al., 1987).

Enantioselective Sensing of Chiral Carboxylic Acids : A 1,8-diacridylnaphthalene-derived fluorosensor, used for enantioselective sensing of chiral carboxylic acids, shows 1-cyanonaphthalene derivatives' potential in the development of sensitive detection methods for chiral compounds (Mei & Wolf, 2004).

Photocycloaddition Reactions in Various Solvents : The stereospecific photocycloaddition of 1-cyanonaphthalene to indene in different solvents results in various products, showcasing the role of solvents in determining reaction pathways and products in photochemical reactions involving 1-cyanonaphthalene (Yasuda, Pac, & Sakurai, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanonaphthalene-2-carboxylic acid | |

CAS RN |

126536-22-9 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/no-structure.png)

![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)